Cas no 1174233-37-4 (2-Fluoro-1-isocyanato-3-methylbenzene)

2-Fluoro-1-isocyanato-3-methylbenzene 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-1-isocyanato-3-methylbenzene
-
- MDL: MFCD23576613
- インチ: 1S/C8H6FNO/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3
- InChIKey: VZDOBVJRJIGRFX-UHFFFAOYSA-N
- ほほえんだ: C1(N=C=O)=CC=CC(C)=C1F
計算された属性
- せいみつぶんしりょう: 151.043341977g/mol
- どういたいしつりょう: 151.043341977g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-Fluoro-1-isocyanato-3-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-281134-1.0g |
2-fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
eNovation Chemicals LLC | Y1260014-5g |
2-Fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 98% | 5g |
$2345 | 2025-02-25 | |
eNovation Chemicals LLC | Y1260014-1g |
2-Fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 98% | 1g |
$705 | 2025-02-25 | |
Oakwood | 102259-1g |
2-Fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 98% | 1g |
$320.00 | 2023-09-17 | |
eNovation Chemicals LLC | Y1260014-5g |
2-Fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 98% | 5g |
$2220 | 2024-06-05 | |
eNovation Chemicals LLC | Y1260014-5g |
2-Fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 98% | 5g |
$2345 | 2025-02-22 | |
Enamine | EN300-281134-0.5g |
2-fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
Enamine | EN300-281134-1g |
2-fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 1g |
$699.0 | 2023-09-09 | ||
Enamine | EN300-281134-0.05g |
2-fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-281134-10.0g |
2-fluoro-1-isocyanato-3-methylbenzene |
1174233-37-4 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 |
2-Fluoro-1-isocyanato-3-methylbenzene 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2-Fluoro-1-isocyanato-3-methylbenzeneに関する追加情報
2-Fluoro-1-isocyanato-3-methylbenzene (CAS 1174233-37-4): Properties, Applications, and Market Insights
2-Fluoro-1-isocyanato-3-methylbenzene (CAS 1174233-37-4) is a specialized fluorinated isocyanate compound that has garnered significant attention in the field of organic synthesis and material science. This aromatic isocyanate, featuring a fluoro substituent and a methyl group on its benzene ring, exhibits unique reactivity patterns that make it valuable for various industrial and research applications.
The molecular structure of 2-Fluoro-1-isocyanato-3-methylbenzene combines the electron-withdrawing nature of the fluorine atom with the steric influence of the methyl group, creating a distinctive electronic environment that influences its chemical behavior. This compound is particularly interesting to researchers developing advanced polymer materials and pharmaceutical intermediates, as the fluorine substitution can significantly alter the properties of resulting products.
In recent years, the demand for fluorinated building blocks like 2-Fluoro-1-isocyanato-3-methylbenzene has increased dramatically, driven by the growing pharmaceutical industry's need for bioactive molecules with improved metabolic stability. The CAS 1174233-37-4 compound serves as a crucial intermediate in the synthesis of various fluorinated active pharmaceutical ingredients (APIs), where the introduction of fluorine atoms often enhances drug potency and pharmacokinetic properties.
The synthesis of 2-Fluoro-1-isocyanato-3-methylbenzene typically involves the controlled reaction of corresponding amine precursors with phosgene equivalents under carefully optimized conditions. Modern synthetic approaches focus on developing more sustainable methods, reflecting the current industry trend toward green chemistry principles. Researchers are particularly interested in finding catalytic systems that can produce this fluorinated isocyanate with higher atom economy and reduced environmental impact.
From a commercial perspective, 2-Fluoro-1-isocyanato-3-methylbenzene represents a niche but growing segment of the fine chemicals market. Suppliers of CAS 1174233-37-4 are increasingly focusing on providing high-purity grades suitable for pharmaceutical applications, with rigorous quality control measures to ensure batch-to-batch consistency. The compound's stability and reactivity profile make it particularly valuable for high-value chemical synthesis where precise control over molecular architecture is required.
In material science applications, 2-Fluoro-1-isocyanato-3-methylbenzene serves as a building block for specialty polyurethanes and other fluorine-containing polymers. The incorporation of fluorine atoms into polymer backbones can impart desirable characteristics such as enhanced chemical resistance, improved thermal stability, and modified surface properties. These materials find applications in advanced coatings, adhesives, and specialty elastomers where performance under demanding conditions is required.
The handling and storage of 2-Fluoro-1-isocyanato-3-methylbenzene require specific precautions due to the reactivity of the isocyanate functional group. Proper storage conditions typically involve moisture-free environments at controlled temperatures to prevent premature polymerization or degradation. These considerations are particularly important for researchers and manufacturers working with CAS 1174233-37-4 in laboratory or production settings.
Analytical characterization of 2-Fluoro-1-isocyanato-3-methylbenzene employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. The fluorine atom in the molecule provides a distinctive signature in 19F NMR spectra, which serves as a valuable tool for quality control and reaction monitoring. These analytical methods are crucial for ensuring the compound meets the stringent purity requirements of pharmaceutical applications.
The future outlook for 2-Fluoro-1-isocyanato-3-methylbenzene appears promising, with increasing research interest in fluorine chemistry and its applications in drug discovery and material science. As synthetic methodologies continue to advance and the demand for fluorinated compounds grows across multiple industries, CAS 1174233-37-4 is likely to maintain its position as an important specialty chemical in the researcher's toolkit.
Environmental considerations surrounding fluorinated organic compounds have led to increased scrutiny of their production and use. Manufacturers of 2-Fluoro-1-isocyanato-3-methylbenzene are responding by developing more sustainable production processes and investigating the environmental fate of such compounds. This aligns with broader industry trends toward responsible chemical manufacturing and the development of eco-friendly alternatives where possible.
From a regulatory perspective, 2-Fluoro-1-isocyanato-3-methylbenzene falls under general chemical safety regulations rather than specific controlled substance categories. However, users should always consult current safety data sheets and local regulations when working with this compound. The proper handling of isocyanate-containing compounds requires appropriate personal protective equipment and engineering controls to ensure worker safety.
The patent landscape surrounding 2-Fluoro-1-isocyanato-3-methylbenzene reveals its utility in various proprietary processes, particularly in pharmaceutical synthesis. Companies developing novel fluorinated therapeutics often utilize this compound as a key intermediate, leading to ongoing interest in its production and applications. The CAS 1174233-37-4 compound continues to appear in patent applications related to innovative drug candidates and advanced materials.
In academic research, 2-Fluoro-1-isocyanato-3-methylbenzene serves as a model compound for studying the effects of ortho-substitution on isocyanate reactivity. The interplay between the fluorine atom and methyl group in the molecule provides interesting insights into steric and electronic effects in aromatic systems. These fundamental studies contribute to our broader understanding of structure-activity relationships in organic chemistry.
As the chemical industry continues to evolve, 2-Fluoro-1-isocyanato-3-methylbenzene represents an excellent example of how targeted molecular modifications can create compounds with specialized applications. The unique combination of fluorine substitution and isocyanate functionality in this molecule ensures its continued relevance across multiple scientific disciplines and industrial sectors.
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